![molecular formula C12H14N2O4S B345096 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole CAS No. 957311-94-3](/img/structure/B345096.png)
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole
Overview
Description
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a sulfonyl group and a dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-methylpyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl-pyrazole bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole include:
1-(2,4-Dimethoxyphenyl)sulfonyl-3-methylpyrazole: Differing by the position of the methoxy groups, this compound may exhibit different reactivity and binding properties.
1-(2,5-Dimethoxyphenyl)sulfonyl-5-methylpyrazole: The position of the methyl group on the pyrazole ring can influence the compound’s chemical behavior and biological activity.
1-(2,5-Dimethoxyphenyl)sulfonyl-3-ethylpyrazole: Substitution of the methyl group with an ethyl group can alter the compound’s physical and chemical properties.
Biological Activity
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group in the compound allows for strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The dimethoxyphenyl moiety enhances the compound's binding affinity and specificity towards these targets .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, show promising results against various cancer cell lines. For instance, studies have demonstrated significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective growth inhibition .
- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which are critical in treating conditions characterized by chronic inflammation. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Enzyme Inhibition : It has been reported to inhibit various enzymes implicated in tumor progression and inflammation, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM against the SF-268 cell line. This suggests a potent anticancer effect that warrants further investigation into its mechanism and potential clinical applications .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of this compound. It was tested in models of acute inflammation where it demonstrated a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin. The compound inhibited TNF-α production by up to 85% at specific concentrations, highlighting its potential therapeutic use in inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities and relevant findings associated with this compound compared to other pyrazole derivatives:
Compound | Activity | Cell Line/Model | IC50/Therapeutic Effect |
---|---|---|---|
This compound | Anticancer | MCF7/SF-268/NCI-H460 | 12.50 µM |
Compound A | Anticancer | Hep-2 | 3.25 mg/mL |
Compound B | Anti-inflammatory | Carrageenan-induced edema | Comparable to indomethacin |
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKGKCABNVHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332381 | |
Record name | 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
957311-94-3 | |
Record name | 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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